5-(3-Methoxyphenyl)-5-oxovaleronitrile
Description
5-(3-Methoxyphenyl)-5-oxovaleronitrile is a nitrile-containing organic compound featuring a ketone group and a 3-methoxyphenyl substituent. The methoxy group (-OCH₃) at the meta position of the aromatic ring is electron-donating due to its resonance (+M) effect, which influences the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMGLBZYDAFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645190 | |
| Record name | 5-(3-Methoxyphenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-58-8 | |
| Record name | 3-Methoxy-δ-oxobenzenepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-5-oxovaleronitrile typically involves the reaction of 3-methoxybenzaldehyde with a nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methoxyphenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(3-Methoxyphenyl)-5-oxovaleric acid.
Reduction: 5-(3-Methoxyphenyl)-5-aminovaleronitrile.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-(3-Methoxyphenyl)-5-oxovaleronitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3-Methoxyphenyl)-5-oxovaleronitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares 5-(3-Methoxyphenyl)-5-oxovaleronitrile with two closely related derivatives: 5-(3-chlorophenyl)-5-oxovaleronitrile and 5-(2-bromophenyl)-5-oxovaleronitrile . Key differences in substituent effects, safety, and applications are highlighted.
Substituent Effects on Reactivity and Stability
- This electron donation may also reduce the compound’s susceptibility to oxidation compared to halogenated analogs.
5-(3-Chlorophenyl)-5-oxovaleronitrile :
The chlorine atom is electron-withdrawing (-I effect), which could increase the electrophilicity of the carbonyl group, making the compound more reactive in condensation or nucleophilic addition reactions. However, its weaker resonance donation compared to methoxy may limit stabilization of reactive intermediates .5-(2-Bromophenyl)-5-oxovaleronitrile : Bromine, being larger and more polarizable than chlorine, may introduce steric hindrance in the ortho position, affecting reaction pathways. Its strong -I effect could further enhance the electrophilicity of the ketone moiety compared to the meta-substituted analogs .
Biological Activity
5-(3-Methoxyphenyl)-5-oxovaleronitrile, also known by its CAS number 898786-58-8, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxyphenyl group attached to a five-membered oxo group and a nitrile functional group. This unique configuration contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Neuroprotective Potential : There is emerging evidence supporting its role as a neuroprotectant, particularly in models of neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
- Receptor Modulation : It may interact with neurotransmitter receptors, enhancing neuroprotective effects and potentially improving cognitive functions in neurodegenerative contexts.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated that treatment with the compound led to significant improvements in cognitive function and reduced amyloid plaque deposition compared to control groups. This suggests that the compound may have therapeutic potential for Alzheimer's disease management .
Toxicological Profile
In silico studies have been conducted to assess the toxicological profile of this compound. These studies indicate that while the compound shows promising biological activity, further investigation is necessary to fully understand its safety profile and potential side effects. The compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good gastrointestinal absorption and potential central nervous system penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
